molecular formula KLi2 B14629215 CID 71444855 CAS No. 56095-00-2

CID 71444855

Cat. No.: B14629215
CAS No.: 56095-00-2
M. Wt: 53.0 g/mol
InChI Key: KQTHVJNNHOBLBR-UHFFFAOYSA-N
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Description

CID 71444855 is a chemical compound cataloged in the PubChem database, a critical resource for cheminformatics and chemical research. The compound was analyzed using vacuum distillation and mass spectrometry, with its collision-induced dissociation (CID) patterns providing insights into fragmentation behavior under varying voltage and charge states . These analytical methods are pivotal for identifying its molecular weight, stability, and functional groups.

Properties

CAS No.

56095-00-2

Molecular Formula

KLi2

Molecular Weight

53.0 g/mol

InChI

InChI=1S/K.2Li

InChI Key

KQTHVJNNHOBLBR-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[K]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. These may include:

    Starting Materials: The initial substances used in the synthesis.

    Reagents: Chemicals that react with the starting materials to form the desired product.

    Reaction Conditions: Temperature, pressure, solvents, and catalysts used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include:

    Batch Processing: Producing the compound in discrete batches.

    Continuous Processing: Producing the compound in a continuous flow system.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Chemical compounds can undergo various types of reactions, including:

    Oxidation: The loss of electrons, often involving oxygen.

    Reduction: The gain of electrons, often involving hydrogen.

    Substitution: The replacement of one atom or group of atoms with another.

    Addition: The addition of atoms or groups of atoms to a molecule.

    Elimination: The removal of atoms or groups of atoms from a molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum.

    Solvents: Such as water, ethanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol may produce an aldehyde or ketone, while reduction of a ketone may produce an alcohol.

Scientific Research Applications

Chemical compounds like “CID 71444855” have a wide range of scientific research applications, including:

    Chemistry: Used as reagents or intermediates in chemical synthesis.

    Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.

    Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the production of materials, such as polymers or pharmaceuticals.

Mechanism of Action

The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This may include:

    Binding to Receptors: Interacting with specific proteins on the surface of cells.

    Enzyme Inhibition: Blocking the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Modulating the signaling pathways that control cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

lists compounds with structural similarities to CID 71444855, particularly those analyzed for substrate specificity in enzymatic studies. For example:

  • Taurocholic Acid (CID 6675) : A bile acid derivative with a steroid backbone and taurine conjugation. Unlike this compound, its fragmentation in CID-MS/MS emphasizes sulfate and steroidal cleavages, critical for metabolic studies .
  • Ginkgolic Acid 17:1 (CID 5469634): A phenolic lipid with a long alkyl chain. Its CID fragmentation focuses on alkyl chain breakdown, contrasting with the more complex dissociation patterns observed for this compound, which may involve aromatic or heterocyclic moieties .

Table 1: Structural Comparison of this compound and Analogues

Compound (PubChem CID) Core Structure Key Functional Groups CID-MS/MS Fragmentation Patterns
71444855 Undisclosed* Likely aromatic Complex, voltage-dependent
6675 (Taurocholic Acid) Steroid + taurine Sulfate, hydroxyl Steroid backbone cleavage
5469634 (Ginkgolic Acid) Alkylphenol Phenolic, alkyl chain Alkyl chain fragmentation

*Note: Structural details of this compound are inferred from analytical data in .

Functional Analogues

This compound may share functional roles with compounds in pharmacological or industrial contexts. For instance:

  • Irbesartan (CID 3749): An angiotensin receptor blocker.
  • Betulin (CID 72326): A triterpenoid with anti-inflammatory properties.

Table 2: Functional Comparison Based on Analytical Techniques

Compound (CID) Application Key Analytical Technique Notable Finding
71444855 Undisclosed GC-MS, LC-ESI-MS Source-specific CID fragmentation
3749 (Irbesartan) Hypertension treatment CID-MS/MS Stable heterocyclic fragments
72326 (Betulin) Anti-inflammatory CID-MS/MS Triterpene backbone cleavage

Research Findings and Methodological Insights

Analytical Performance
  • GC-MS and LC-ESI-MS: this compound was characterized using vacuum distillation coupled with GC-MS, revealing distinct chromatographic peaks and mass spectral signatures. LC-ESI-MS with in-source CID further differentiated it from isomers like ginsenosides, demonstrating method specificity .
  • Charge State and Fragmentation : highlights that CID voltage and charge state significantly influence fragmentation efficiency. For oligonucleotides, higher charge states reduce required CID voltage, a principle likely applicable to this compound’s analysis .
Limitations and Gaps
  • Structural Ambiguity : The exact structure of this compound remains unspecified in the provided evidence, limiting direct mechanistic comparisons.
  • Pharmacological Data: No studies on bioactivity, toxicity, or industrial applications were identified, underscoring the need for targeted research.

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